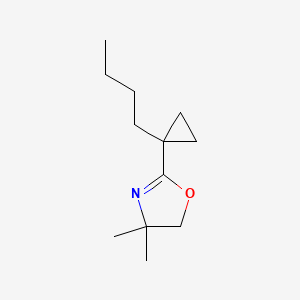
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that features a cyclopropyl group attached to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the formation of the cyclopropyl group followed by its attachment to the oxazole ring. One common method involves the use of cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents . The cyclopropyl group is then introduced to the oxazole ring through a series of substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification and isolation of the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to its reduced form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, influencing biological processes. The oxazole ring may also play a role in binding to specific sites, modulating the compound’s activity.
相似化合物的比较
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Oxazole: A five-membered ring containing oxygen and nitrogen.
Uniqueness
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the combination of a cyclopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study.
生物活性
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C12H21NO, with a molecular weight of 195.30 g/mol. This compound features a five-membered oxazole ring which is known for diverse biological activities.
Antimicrobial Activity
Oxazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted the effectiveness of various oxazole compounds against fungal and bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for several oxazole derivatives against Candida species ranged from 0.8 to 3.2 µg/ml . The specific activity of this compound has not been explicitly documented in the literature; however, its structural similarity to other active oxazoles suggests potential antimicrobial properties.
Anticancer Activity
Recent studies indicate that oxazole derivatives exhibit anticancer properties. For example, compounds structurally related to this compound have shown selective anti-proliferative activity against estrogen receptor-positive breast cancer cells . The mechanism often involves the inhibition of specific pathways crucial for cancer cell survival.
Case Studies and Research Findings
Research has demonstrated that oxazole compounds can modulate various biological pathways:
- Antifungal Activity : A study found that certain oxazoles inhibited the growth of pathogenic fungi like Candida albicans and Aspergillus niger, with varying degrees of effectiveness depending on the substituents on the oxazole ring .
- Antibacterial Activity : In another investigation, substituted oxazoles were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics like ampicillin .
- Mechanistic Studies : Detailed mechanistic studies revealed that some oxazoles act by disrupting cellular membranes or inhibiting essential enzymes in microbial metabolism .
Comparative Analysis of Biological Activity
The following table summarizes the antimicrobial activity of selected oxazole derivatives:
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Oxazole A | 0.8 | Candida albicans |
| Oxazole B | 3.2 | Aspergillus niger |
| Oxazole C | 1.6 | Escherichia coli |
Note: TBD denotes that specific data for this compound is currently unavailable.
属性
CAS 编号 |
918522-84-6 |
|---|---|
分子式 |
C12H21NO |
分子量 |
195.30 g/mol |
IUPAC 名称 |
2-(1-butylcyclopropyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H21NO/c1-4-5-6-12(7-8-12)10-13-11(2,3)9-14-10/h4-9H2,1-3H3 |
InChI 键 |
PCKJOVKAIWKKCK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CC1)C2=NC(CO2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















